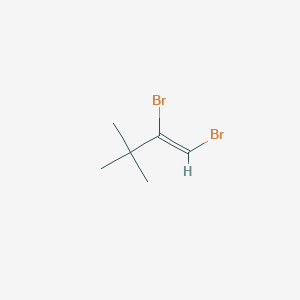

1,2-Dibromo-3,3-dimethyl-1-butene

描述

Contextualization within Organobromine Chemistry and the Class of Vicinal Dibromides

Organobromine compounds, which are organic compounds containing a carbon-bromine bond, are widespread in nature and have found numerous applications in various fields, including pharmaceuticals and flame retardants. wikipedia.org 1,2-Dibromo-3,3-dimethyl-1-butene falls under a specific category of organobromine compounds known as vicinal dibromides. The term "vicinal" signifies that the two bromine atoms are attached to adjacent carbon atoms. wikipedia.org

Vicinal dibromides are important intermediates in organic synthesis. They are commonly formed through the addition of bromine (Br₂) to an alkene. wikipedia.org This reaction is a classic example of an electrophilic addition, where the electron-rich double bond of the alkene attacks the bromine molecule. The process typically proceeds through a cyclic bromonium ion intermediate, which accounts for the observed anti-addition of the two bromine atoms. masterorganicchemistry.com The resulting vicinal dibromides can then undergo various transformations, such as elimination reactions to form alkynes or substitution reactions to introduce other functional groups. masterorganicchemistry.comstackexchange.com

Structural Distinctiveness and Research Significance of the this compound Motif in Synthetic Organic Chemistry

The structure of this compound is characterized by a vinyl dibromide functionality attached to a bulky tert-butyl group. This specific arrangement of atoms imparts distinct reactivity to the molecule, making it a valuable tool for researchers. The presence of the two bromine atoms on the double bond, one on each carbon, offers multiple sites for chemical modification.

The steric hindrance provided by the large tert-butyl group influences the stereochemical outcome of reactions involving this compound. This makes it a useful substrate for studying the effects of steric bulk on reaction pathways and for achieving stereoselective synthesis, where one stereoisomer is formed in preference to others. Research has explored the generation of vinyl carbenes from related 1,2-dibromo-3-methylbut-2-en-1-ylidenes, which can then be trapped by alkenes to form vinylcyclopropanes. bangor.ac.uk The stereochemistry of these products provides insights into the nature of the carbene intermediate. bangor.ac.uk

Historical Development and Key Contributions to the Understanding of Brominated Alkenes

The study of brominated alkenes has a rich history, dating back to the early days of organic chemistry. The addition of bromine to alkenes has long been a fundamental reaction taught in introductory organic chemistry courses. wmich.edu Historically, this reaction was often carried out using bromine in a solvent like dichloromethane (B109758) or by generating bromine in situ from hydrogen bromide and hydrogen peroxide. wmich.edu

Over the years, significant advancements have been made in the methods for brominating alkenes, with a focus on developing safer and more selective reagents. The use of pyridinium (B92312) tribromide and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are examples of such developments. wmich.edu The development of catalytic asymmetric bromination reactions has been a major area of research, aiming to control the stereochemistry of the products. core.ac.uk These studies have contributed significantly to our understanding of the bromonium ion intermediate and the mechanisms of electrophilic halogenation. masterorganicchemistry.com While much of the historical focus has been on the bromination of simple alkenes, the unique reactivity of sterically hindered and electronically distinct alkenes like the precursor to this compound continues to be an area of active investigation.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀Br₂ | nih.gov |

| Molecular Weight | 241.95 g/mol | nih.gov |

| CAS Number | 99584-95-9 | nih.govscbt.com |

| Physical State | Liquid | labproinc.com |

| Color | Colorless | labproinc.com |

| Refractive Index | 1.51 | labproinc.com |

| Specific Gravity | 1.65 | labproinc.com |

| Purity | >96.0% (GC) |

Structure

3D Structure

属性

分子式 |

C6H10Br2 |

|---|---|

分子量 |

241.95 g/mol |

IUPAC 名称 |

(Z)-1,2-dibromo-3,3-dimethylbut-1-ene |

InChI |

InChI=1S/C6H10Br2/c1-6(2,3)5(8)4-7/h4H,1-3H3/b5-4- |

InChI 键 |

JDGBPINHTJNHMH-PLNGDYQASA-N |

SMILES |

CC(C)(C)C(=CBr)Br |

手性 SMILES |

CC(C)(C)/C(=C/Br)/Br |

规范 SMILES |

CC(C)(C)C(=CBr)Br |

Pictograms |

Irritant |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1,2 Dibromo 3,3 Dimethyl 1 Butene

Electrophilic Bromination of 3,3-Dimethyl-1-butene (B1661986)

The reaction of 3,3-dimethyl-1-butene with bromine (Br₂) is a classic example of electrophilic addition, a fundamental process in organic chemistry. thieme-connect.de This method is a primary route for producing 1,2-dibromoalkanes. thieme-connect.de

Mechanistic Pathways of Diastereoselective Bromine Addition to Alkenes

The electrophilic addition of bromine to an alkene, such as 3,3-dimethyl-1-butene, proceeds through a well-established multi-step mechanism. thieme-connect.de The initial step involves the interaction of the electron-rich π bond of the alkene with the bromine molecule, which acts as an electrophile. This leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond. thieme-connect.demasterorganicchemistry.com This three-membered ring structure is a key feature of the reaction, accounting for the observed stereochemistry. masterorganicchemistry.comladykeanecollege.edu.in

The formation of the bromonium ion is followed by a nucleophilic attack by a bromide ion (Br⁻), which is generated in the initial step. This attack occurs on one of the carbon atoms of the cyclic intermediate, leading to the opening of the ring and the formation of the vicinal dibromide. The existence of stable bromonium ions has been confirmed by techniques like NMR spectroscopy and even through the isolation and crystal structure analysis of a stable bromonium ion. masterorganicchemistry.com

Influence of Reaction Conditions, Solvents, and Catalysts on Yield and Selectivity

The efficiency and selectivity of the bromination of 3,3-dimethyl-1-butene can be significantly influenced by various reaction parameters.

Solvents: The choice of solvent plays a crucial role. Inert solvents like carbon tetrachloride (CCl₄) and dichloromethane (B109758) (CH₂Cl₂) are commonly used to avoid participation in the reaction, ensuring that only dibromination occurs. masterorganicchemistry.com In contrast, using nucleophilic solvents like water can lead to the formation of byproducts such as bromohydrins. masterorganicchemistry.com The polarity of the solvent can also affect the reaction, with highly polar solvents potentially leading to a decrease in stereoselectivity by favoring the formation of more open carbocation-like intermediates. masterorganicchemistry.com Computational studies have shown a significant difference in the activation energy of bromination in the gas phase versus in water, highlighting the stabilizing effect of polar solvents. researchgate.net

Catalysts: While the reaction can proceed without a catalyst, certain catalysts can enhance the rate and selectivity. Lewis acids can activate the bromine molecule, making it a more potent electrophile. More recently, visible-light photoredox catalysis has emerged as a mild and efficient method for generating bromine in situ from sources like CBr₄, avoiding the use of hazardous liquid bromine. beilstein-journals.org Mechanochemical approaches, which use mechanical force instead of solvents and catalysts, also represent a green alternative for bromofunctionalization of olefins. rsc.org

Below is a table summarizing the effect of different solvents on the electrophilic bromination of alkenes.

| Solvent | Typical Outcome | Reference |

| Carbon Tetrachloride (CCl₄) | Vicinal dibromide | masterorganicchemistry.com |

| Dichloromethane (CH₂Cl₂) | Vicinal dibromide | masterorganicchemistry.com |

| Water (H₂O) | Bromohydrin formation | masterorganicchemistry.com |

| Acetic Acid | Bromoacetate formation | rsc.org |

| N,N-Dimethylformamide (DMF) | Can act as a nucleophile | mdpi.com |

Stereochemical Control in Vicinal Dibromide Formation, Including Anti-Addition Mechanisms

A defining characteristic of the electrophilic bromination of alkenes is its high degree of stereochemical control, specifically proceeding through an anti-addition mechanism. masterorganicchemistry.commasterorganicchemistry.com This means that the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.com

The anti-addition is a direct consequence of the bromonium ion mechanism. The cyclic nature of the bromonium ion blocks one face of the molecule. ladykeanecollege.edu.in Consequently, the incoming bromide nucleophile can only attack from the opposite, less hindered face. youtube.com This backside attack, analogous to an Sₙ2 reaction, forces the two bromine atoms to adopt an anti conformation in the final product. youtube.comyoutube.com This stereospecificity is a powerful tool in organic synthesis, allowing for the predictable formation of specific stereoisomers. libretexts.org For example, the bromination of cis-2-butene (B86535) yields a racemic mixture of enantiomers, while the bromination of trans-2-butene produces a meso compound. libretexts.org

Electrochemical Synthesis of Vicinal Dibromides

Electrochemical methods offer a green and sustainable alternative for the synthesis of 1,2-Dibromo-3,3-dimethyl-1-butene, minimizing the use of hazardous reagents and reducing waste. mdpi.comcapes.gov.br

Principles of Electrochemical Bromofunctionalization of Unsaturated Systems

Electrochemical bromofunctionalization relies on the anodic oxidation of a bromide source, typically a simple and safe bromide salt like sodium bromide (NaBr) or potassium bromide (KBr). mdpi.comencyclopedia.pub This oxidation generates bromine (Br₂) or a bromine radical in situ, which then reacts with the alkene. mdpi.comencyclopedia.pub This process avoids the need to handle highly toxic and volatile molecular bromine. beilstein-journals.org

The electrochemical setup consists of an electrochemical cell with two electrodes (anode and cathode) and a power source. The alkene and the bromide salt are dissolved in a suitable solvent, often with a supporting electrolyte to ensure conductivity. scispace.com When a current is applied, the bromide ions are oxidized at the anode to generate the reactive bromine species. This species then adds to the double bond of the alkene, following a similar mechanistic pathway to conventional electrophilic bromination, to form the vicinal dibromide. mdpi.com The reaction can be carried out in undivided or divided cells, and even in flow reactors for continuous production. rsc.org

Development of Green and Sustainable Methods for Bromine Generation and Reactivity

The field of organic electrosynthesis is rapidly advancing, with a strong focus on developing greener and more sustainable processes. scispace.comdntb.gov.ua For the synthesis of vicinal dibromides, this translates to several key areas of development:

Benign Bromide Sources: Utilizing stable and non-corrosive bromide salts as the bromine source is a fundamental aspect of the green approach. capes.gov.br

Catalyst-Free Reactions: Many electrochemical brominations can be performed without the need for transition metal catalysts, which can be toxic and expensive. dntb.gov.uascispace.com

Atom Economy: By generating the reactive bromine species in situ, these methods often exhibit high atom economy, as fewer reagents are wasted. scispace.com

Paired Electrolysis: Advanced techniques like paired electrolysis allow for simultaneous useful reactions to occur at both the anode and the cathode, further increasing the efficiency and sustainability of the process. mdpi.com

Renewable Energy: The electricity required for the synthesis can be sourced from renewable resources, further reducing the environmental footprint of the chemical transformation.

The table below provides examples of electrochemical bromination conditions.

| Bromide Source | Solvent System | Typical Yield | Reference |

| NaBr | MeCN/H₂O | Good to Excellent | encyclopedia.pub |

| KBr/H₂SO₄ | Graphite felt | Not specified | mdpi.com |

| HBr | Flow reactor | Good to Excellent | rsc.org |

| LiBr | Not specified | Not specified | mdpi.com |

Chemo- and Regioselective Routes for the Synthesis of this compound

The primary precursor for the synthesis of this compound is the terminal alkyne, 3,3-dimethyl-1-butyne (B43207), also known as tert-butylacetylene. The challenge in the dibromination of this unsymmetrical alkyne lies in controlling the chemo- and regioselectivity to exclusively obtain the desired 1,2-dibromo adduct without side reactions such as addition to the tert-butyl group or the formation of other isomers.

A common and effective method for the stereoselective dibromination of alkynes involves an anti-addition mechanism. This proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face, typically leading to the formation of the (E)-isomer.

One highly stereoselective method for the synthesis of (E)-dibromoalkenes from terminal alkynes utilizes copper(II) bromide (CuBr₂) as both the bromine source and the catalyst. This approach is noted for its exceptionally mild reaction conditions and tolerance of a wide range of functional groups. While specific data for 3,3-dimethyl-1-butyne is not extensively published, the general applicability of this method to terminal alkynes suggests it as a viable route.

Another strategy to achieve stereoselectivity involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst. For instance, a silver-methanesulfonic acid (Ag-CH₃SO₃H) co-catalyzed system has been developed for the direct Z-selective synthesis of 1,2-cis-dibromoalkenes from terminal alkynes. rsc.org This method proceeds through a proposed silver allene (B1206475) cation intermediate.

Below is a table summarizing these chemo- and regioselective approaches.

Table 1: Chemo- and Regioselective Synthesis Methods for 1,2-Dibromoalkenes from Terminal Alkynes

| Method | Brominating Agent/Catalyst | Probable Stereoselectivity | General Remarks |

| Copper-Catalyzed Dibromination | Copper(II) bromide (CuBr₂) | (E) - trans-addition | Mild reaction conditions, good functional group tolerance. researchgate.net |

| Silver-Catalyzed Dibromination | N-Bromosuccinimide (NBS) / Ag-CH₃SO₃H | (Z) - cis-addition | Proceeds via a silver allene cation intermediate. rsc.org |

It is important to note that the stereochemical outcome of alkyne bromination can be influenced by various factors, including the solvent, temperature, and the specific reagents employed.

Exploration of Novel Brominating Reagents and Catalytic Systems

Research continues to explore more efficient, safer, and environmentally benign brominating agents and catalytic systems for the synthesis of dibromoalkenes.

One such novel reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) . It is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine. While extensively used for the dibromination of alkenes, its application has been extended to the bromination of alkynes. The reaction with alkynes can be performed under catalyst-free conditions or with the aid of a simple catalyst, offering high yields and diastereoselectivity.

Another innovative approach involves the use of a (diacetoxyiodo)benzene (PIDA) and sodium bromide (NaBr) system. This hypervalent iodine-mediated oxidative bromination provides a practical and chemoselective method for the di-bromination of terminal alkynes to yield 1,2-dibromoalkenes. This system offers mild reaction conditions and high selectivity.

The development of new catalytic systems is also a key area of research. For example, copper-catalyzed systems, as mentioned earlier, represent a significant advancement. These catalysts can facilitate the reaction under milder conditions and with greater control over selectivity compared to traditional methods that often rely on stoichiometric amounts of harsh reagents.

Table 2: Novel Brominating Reagents and Catalytic Systems for Alkyne Dibromination

| Reagent/System | Description | Advantages |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | A stable, solid brominating agent. | Safer and easier to handle than liquid bromine; can be used under catalyst-free conditions. |

| (Diacetoxyiodo)benzene (PIDA) / Sodium Bromide (NaBr) | A hypervalent iodine-based oxidative bromination system. | Mild reaction conditions, high chemoselectivity for terminal alkynes. |

| Copper-based Catalysts | e.g., Copper(II) bromide | Catalytic amounts are sufficient, leading to more atom-economical processes; high stereoselectivity. researchgate.net |

The ongoing exploration of these and other novel reagents and catalytic systems is crucial for the advancement of synthetic organic chemistry, enabling the more efficient and sustainable production of valuable chemical intermediates like this compound.

Mechanistic Investigations of 1,2 Dibromo 3,3 Dimethyl 1 Butene Reactivity

Nucleophilic Substitution Reactions of the Bromine Centers

Nucleophilic substitution on 1,2-Dibromo-3,3-dimethyl-1-butene is complex due to the presence of two potential reaction sites. The bromine atom on the sp³ carbon (C2) can undergo substitution via traditional SN1 or SN2 pathways. In contrast, the vinylic bromide on the sp² carbon (C1) is generally much less reactive towards nucleophilic substitution. libretexts.orgsuniv.ac.inpku.edu.cn Such reactions, termed nucleophilic vinylic substitution (SNV), proceed through different mechanisms than those at saturated carbons. pku.edu.cnresearchgate.netacs.org

The kinetics of nucleophilic substitution are heavily influenced by the hybridization of the carbon atom bearing the leaving group and the steric environment.

Vinylic Bromide (C1): Substitution at the vinylic C1-Br is kinetically disfavored. The sp² hybridization of the carbon results in a stronger C-Br bond compared to an sp³ C-Br bond. Furthermore, the electron density of the double bond repels the incoming nucleophile. libretexts.org For an SN2-type attack, the nucleophile would have to approach within the plane of the double bond, which is sterically hindered. libretexts.org Consequently, the activation energy for vinylic substitution is significantly higher than for substitution at a saturated carbon.

Secondary Bromide (C2): Substitution at the secondary C2-Br is also sterically hindered by the adjacent tert-butyl group. This steric bulk dramatically slows the rate of an SN2 reaction, which requires a backside attack. libretexts.orgmasterorganicchemistry.com An SN1 pathway is also possible, involving the formation of a secondary carbocation. However, this cation would be adjacent to the electron-withdrawing vinyl bromide, which could be destabilizing.

The thermodynamic profile of these reactions depends on the relative stability of reactants and products. While the formation of a new bond with a nucleophile might be exothermic, the high activation barriers, particularly for vinylic substitution, make these reactions challenging to achieve without forcing conditions.

Table 1: Representative Kinetic Data for Nucleophilic Substitution The following table provides hypothetical, illustrative data based on known principles for analogous systems to compare the relative reactivity.

| Substrate Type | Relative Rate Constant (krel) | Plausible Mechanism | Key Influencing Factors |

|---|---|---|---|

| Vinylic Halide (e.g., C1-Br) | 1 | SNV (Addition-Elimination or Direct Displacement) | sp² hybridization, π-electron repulsion |

| Hindered Secondary Halide (e.g., C2-Br) | 102 - 103 | SN2 (slow) or SN1 | Steric hindrance from tert-butyl group |

| Unhindered Secondary Halide | 105 | SN2 | Accessible electrophilic carbon |

The stereochemistry of substitution reactions provides crucial information about the underlying mechanism.

Attack at C2 (sp³ center): If the substitution reaction can be forced to occur at the C2 position via an SN2 mechanism, it would proceed with a complete inversion of stereochemical configuration. masterorganicchemistry.comyoutube.comkhanacademy.org This is a hallmark of the SN2 pathway, where the nucleophile performs a "backside attack" relative to the leaving group. masterorganicchemistry.comyoutube.com If the reaction were to proceed via an SN1 mechanism, it would involve a planar carbocation intermediate, leading to a mixture of enantiomers (racemization) if the carbon were chiral.

Attack at C1 (sp² center): The stereochemistry of nucleophilic vinylic substitution is more varied. Unlike the strict inversion of SN2 reactions, SNV reactions can proceed with either retention or inversion of configuration, depending on the exact mechanism, substrate, and reaction conditions. researchgate.net Some SNV reactions that proceed via an addition-elimination mechanism can lead to a mixture of stereoisomers.

Dehydrobromination Reactions for the Formation of Unsaturated Systems

The most characteristic reaction of this compound is elimination. The presence of two bromine atoms allows for a double dehydrobromination reaction when treated with a strong base, providing a pathway to synthesize alkynes. fiveable.mewikipedia.orgopenstax.org

Double dehydrohalogenation of vicinal dihalides (where halogens are on adjacent carbons) typically proceeds via two successive E2 (bimolecular elimination) steps. openstax.orgunacademy.com

First Elimination: The first E2 reaction involves the abstraction of a proton from the carbon adjacent to the C2-Br, leading to the formation of a conjugated diene intermediate. The strong base removes a proton, and simultaneously, the C=C double bond is formed, and the bromide ion departs. The formation of a conjugated system is a strong thermodynamic driving force for this initial step.

Second Elimination: The intermediate vinyl halide then undergoes a second E2 elimination. This step is generally slower and requires more forcing conditions, such as higher temperatures or a very strong base like sodium amide (NaNH₂). libretexts.orgyoutube.com The base removes the vinylic proton at C2, leading to the formation of the triple bond and the expulsion of the second bromide ion. The final product of this double elimination is 3,3-dimethyl-1-butyne (B43207). biosynth.comfishersci.cachemicalbook.com

The outcome of dehydrobromination is highly dependent on the reaction conditions.

Base Strength: Double dehydrohalogenation requires a very strong base. While potassium hydroxide (B78521) (KOH) can effect the first elimination, the second elimination to form the alkyne often requires a much stronger base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849). openstax.orgunacademy.comlibretexts.org The use of a weaker or less concentrated base may result in the isolation of the intermediate bromo-diene.

Steric Hindrance: The steric bulk of the base is also a critical factor. A large, sterically hindered base like potassium tert-butoxide (KOC(CH₃)₃) may favor the formation of the "Hofmann" product (the less substituted alkene) in analogous systems where multiple elimination pathways are possible. khanacademy.orgmasterorganicchemistry.com In this specific molecule, the primary competition is between single and double elimination.

Solvent Effects: The choice of solvent influences the solubility of the reactants and the effectiveness of the base. Polar aprotic solvents can enhance the rate of E2 reactions. For reactions using sodium amide, liquid ammonia is often the solvent of choice.

Table 2: Influence of Base on Dehydrobromination Products

| Base | Strength/Hindrance | Typical Product from 1,2-Dihalide | Reaction Conditions |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Strong / Unhindered | Vinylic Halide (single elimination) | Alcohol, Heat |

| Potassium tert-Butoxide (KOtBu) | Strong / Hindered | Vinylic Halide / Hofmann Products | THF or t-butanol |

| Sodium Amide (NaNH₂) | Very Strong / Unhindered | Alkyne (double elimination) | Liquid NH₃, -33 °C |

Regioselectivity: The regioselectivity of the elimination is guided by the formation of the most stable products. The initial elimination is regioselective, leading to the formation of a conjugated diene, as conjugation provides extra stability. The subsequent elimination of HBr from the vinylic halide intermediate leads specifically to the terminal alkyne, 3,3-dimethyl-1-butyne, as this is the only possible alkyne that can be formed.

Stereoselectivity: The E2 mechanism has a strong stereochemical requirement: the proton being removed and the leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°). This requirement dictates the stereochemical course of the reaction. For the first elimination to occur, the molecule must adopt a conformation where a hydrogen atom and the C2-bromine are anti to each other. This stereochemical constraint continues into the second elimination step, influencing the required geometry for the formation of the alkyne.

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. However, the presence of two electron-withdrawing bromine atoms on the double bond significantly deactivates it towards electrophiles compared to its non-halogenated precursor, 3,3-dimethyl-1-butene (B1661986). The bulky tert-butyl group also sterically hinders the approach of reagents.

Further electrophilic addition of a generic electrophile (E-Nu) to this compound would proceed through the formation of a carbocation intermediate. The regioselectivity of the addition is dictated by the stability of this intermediate.

The initial attack of the electrophile (E⁺) can occur at either C1 or C2 of the double bond.

Attack at C1: This would lead to the formation of a carbocation at C2, which is a tertiary carbocation and is also adjacent to a bromine atom.

Attack at C2: This would result in a carbocation at C1, which is a secondary carbocation and is attached to a bromine atom.

Due to the greater stability of tertiary carbocations, the attack is expected to preferentially occur at C1, leading to the more stable carbocation at C2. This regioselectivity is an extension of Markovnikov's rule. chemguide.co.uk

The stereoselectivity of the addition is influenced by the formation of a bridged halonium ion intermediate, particularly when the electrophile is a halogen like bromine. chemguide.co.ukmasterorganicchemistry.com The incoming electrophile can approach the double bond from either face. The subsequent nucleophilic attack would then occur from the opposite face, resulting in an anti-addition product. masterorganicchemistry.comlibretexts.org

Table 1: Predicted Regio- and Stereoselectivity of Electrophilic Addition to this compound

| Reactant | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Regioisomer | Predicted Stereochemistry |

| HBr | H⁺ | Br⁻ | 2,2-dibromo-1-halobutane | Mixture of syn and anti |

| Br₂ | Br⁺ | Br⁻ | 1,2,2-tribromo-3,3-dimethylbutane | anti-addition |

It is important to note that rearrangements of the carbocation intermediate can occur, especially in the case of hydrohalogenation, potentially leading to a mixture of products. youtube.com For instance, a methyl shift from the tert-butyl group could lead to a more stable carbocation.

The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond of this compound would lead to the formation of tetrahalogenated alkanes. For example, the reaction with bromine would yield 1,2,2,3-tetrabromo-3,3-dimethylbutane. The mechanism is expected to proceed through a cyclic bromonium ion intermediate, resulting in the anti-addition of the bromine atoms. masterorganicchemistry.com

Radical Reaction Pathways Involving the Bromine Substituents and Alkene Moiety

In the presence of radical initiators, such as peroxides, or under photochemical conditions, the reactivity of this compound can be dominated by radical mechanisms.

The addition of hydrogen bromide (HBr) in the presence of peroxides is a classic example of a radical addition reaction. vaia.com This reaction proceeds via an anti-Markovnikov regioselectivity. The reaction is initiated by the formation of a bromine radical (Br•) from HBr and the peroxide. The bromine radical then adds to the double bond.

Addition to C1: This forms a radical at C2 (a tertiary radical).

Addition to C2: This forms a radical at C1 (a secondary radical).

The tertiary radical is more stable, so the initial addition of the bromine radical occurs at C1. The resulting radical intermediate then abstracts a hydrogen atom from HBr to form the final product and regenerate a bromine radical, continuing the chain reaction. This leads to the formation of 1,2-dibromo-1-bromo-3,3-dimethylbutane, which is the anti-Markovnikov product.

Allylic bromination is another potential radical pathway, where a hydrogen atom on a carbon adjacent to the double bond is substituted with a bromine atom. However, in this compound, there are no allylic hydrogens, making this specific pathway unlikely.

Advanced Spectroscopic and Structural Elucidation of 1,2 Dibromo 3,3 Dimethyl 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 1,2-dibromo-3,3-dimethyl-1-butene, both one-dimensional and two-dimensional NMR techniques provide critical insights into its connectivity and spatial arrangement.

Detailed Analysis of Chemical Shifts, Coupling Constants, and Multiplicities for Structural Assignment

The analysis of ¹H and ¹³C NMR spectra allows for the definitive assignment of each proton and carbon atom within the this compound molecule. While experimental spectra for this specific compound are not widely published, a detailed prediction can be made based on the analysis of its constituent parts and related known compounds, such as its precursor 3,3-dimethyl-1-butene (B1661986) and its saturated analog 1,2-dibromo-3,3-dimethylbutane.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show two distinct signals. The vinylic proton (=CHBr) will appear as a singlet in the downfield region, typically between 6.5 and 7.5 ppm. Its chemical shift is significantly influenced by the deshielding effects of the adjacent bromine atom and the double bond. The nine protons of the tert-butyl group [-C(CH₃)₃] will give rise to a sharp singlet in the upfield region, expected around 1.2-1.5 ppm, due to the free rotation around the carbon-carbon single bonds, making all nine protons chemically equivalent.

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum is predicted to display four distinct signals, corresponding to the four unique carbon environments in the molecule. The carbon of the tert-butyl group directly attached to the double bond is expected to appear in the range of 30-40 ppm. The three equivalent methyl carbons of the tert-butyl group will produce a single, more intense signal, typically between 25 and 35 ppm. The two olefinic carbons will be significantly downfield due to their sp² hybridization and the attachment of bromine atoms. The carbon atom C1, bonded to one bromine atom (=CHBr), is predicted to resonate around 110-120 ppm. The carbon atom C2, bonded to the other bromine atom and the tert-butyl group (=C(Br)C(CH₃)₃), is expected to be further downfield, likely in the 130-140 ppm region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| =CHBr | 6.5 - 7.5 | Singlet | 110 - 120 |

| =C(Br)- | - | - | 130 - 140 |

| -C(CH₃)₃ | - | - | 30 - 40 |

| -C(CH₃)₃ | 1.2 - 1.5 | Singlet | 25 - 35 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule and their vibrational modes.

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption and scattering bands corresponding to its structural features.

C=C Stretch: A key vibration will be the carbon-carbon double bond stretch. Due to the substitution with heavy bromine atoms, this peak is expected to appear at a lower frequency than in typical alkenes, likely in the range of 1600-1640 cm⁻¹. This peak may be weak in the IR spectrum due to the relatively non-polar nature of the double bond but could be more prominent in the Raman spectrum.

C-H Vibrations: The spectrum will show C-H stretching vibrations just above 3000 cm⁻¹ for the vinylic C-H bond and just below 3000 cm⁻¹ for the C-H bonds of the methyl groups. C-H bending vibrations for the tert-butyl group are expected around 1370 cm⁻¹ and 1470 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibrations will be found in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹. The presence of two C-Br bonds may lead to both symmetric and asymmetric stretching modes.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Vinylic C-H Stretch | ~3050 | IR, Raman |

| Aliphatic C-H Stretch | 2870 - 2960 | IR, Raman |

| C=C Stretch | 1600 - 1640 | IR, Raman |

| C-H Bend (tert-butyl) | 1370 & 1470 | IR, Raman |

| C-Br Stretch | 500 - 700 | IR, Raman |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

For this compound, with a molecular formula of C₆H₁₀Br₂, the monoisotopic mass is 239.91493 Da. A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. chemguide.co.uk This results in a characteristic pattern for ions containing bromine atoms.

Molecular Ion Peak: The molecular ion (M⁺) will appear as a cluster of peaks due to the bromine isotopes. The most prominent peaks will be at m/z values corresponding to [C₆H₁₀⁷⁹Br₂]⁺, [C₆H₁₀⁷⁹Br⁸¹Br]⁺, and [C₆H₁₀⁸¹Br₂]⁺. This will result in a characteristic M, M+2, and M+4 pattern with an approximate intensity ratio of 1:2:1. youtube.comresearchgate.net

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several key pathways. A common fragmentation for alkyl halides is the loss of a halogen atom. Therefore, significant peaks corresponding to the loss of a bromine radical ([M-Br]⁺) would be expected. This fragment would still contain one bromine atom and thus would exhibit a 1:1 isotopic pattern for M' and M'+2. Another likely fragmentation pathway is the loss of a methyl group ([M-CH₃]⁺) from the tert-butyl moiety to form a stable carbocation. The subsequent loss of bromine from this fragment could also occur.

X-ray Crystallography of Derivatives or Analogues for Definitive Geometric and Electronic Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. As this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require specialized techniques such as in-situ cryocrystallization.

Should a crystal structure of this compound or a suitable solid derivative be obtained, it would provide invaluable data. Key structural parameters that could be determined include:

C=C Bond Length: The precise length of the carbon-carbon double bond, which is expected to be slightly longer than that of a typical alkene due to the electronic effects of the bromine substituents.

C-Br Bond Lengths: The lengths of the two carbon-bromine bonds.

Bond Angles: The bond angles around the sp² hybridized carbons, which may deviate from the ideal 120° due to steric hindrance from the bulky tert-butyl group and the bromine atoms.

Torsional Angles: The torsional angle between the bromine atoms and the tert-butyl group, providing insight into the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: The analysis of the crystal packing would reveal any significant intermolecular interactions, such as halogen bonding or van der Waals forces, which govern the solid-state assembly.

While no specific crystal structure for this compound is currently available in the public domain, the structural analysis of related bromo-substituted alkenes can provide a basis for understanding the expected geometric parameters. nih.govmdpi.comrsc.org

Theoretical and Computational Chemistry Applied to 1,2 Dibromo 3,3 Dimethyl 1 Butene

Quantum Chemical Calculations of Electronic Structure, Bond Energies, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, such as Density Functional Theory (DFT) and other ab initio techniques, can provide deep insights into the electron distribution, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the strengths of the chemical bonds within the molecule. From these foundational calculations, various reactivity descriptors can be derived, including electronegativity, hardness, softness, and the Fukui function, which help in predicting the molecule's reactivity and the sites most susceptible to electrophilic or nucleophilic attack.

A hypothetical data table for such calculations, if available, would resemble the following:

Table 1: Hypothetical Quantum Chemical Properties of 1,2-Dibromo-3,3-dimethyl-1-butene

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

| C=C Bond Energy | Data not available | kcal/mol |

Molecular Dynamics Simulations for Conformational Preferences and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic nature of molecules. By simulating the movement of atoms and molecules over time, MD can reveal the preferred three-dimensional arrangements (conformational preferences) of a molecule and how it interacts with other molecules, including solvents or other reactants. For a molecule like this compound, with its rotatable single bonds, MD simulations could identify the most stable conformers and the energy barriers between them. This information is crucial for understanding its reactivity and physical properties.

Should such research be conducted, the findings could be summarized in a table like the one below:

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy | Dihedral Angle (Br-C-C-C) | Population (%) |

|---|---|---|---|

| Anti-periplanar | Data not available | Data not available | Data not available |

Computational Modeling of Reaction Pathways, Transition States, and Activation Barriers

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation barriers. This information is key to predicting reaction rates and understanding how different factors, such as catalysts or solvents, might influence the reaction outcome.

For this compound, computational modeling could be applied to study various reactions, such as its role in the synthesis of maleonitriles or tetraazaporphyrin compounds, as suggested by its use in patent literature. However, no published studies have computationally modeled the reaction pathways, transition states, or activation barriers for reactions involving this specific compound.

A hypothetical summary of such a study could be presented as follows:

Table 3: Hypothetical Activation Barriers for a Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | Data not available | Data not available |

Prediction of Spectroscopic Parameters and Their Validation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds. The accuracy of these predictions can be validated by comparing them with experimentally obtained spectra.

There is currently no published research that presents a computational prediction of the spectroscopic parameters for this compound. Such a study would be beneficial for confirming its structure and for providing a deeper understanding of its spectroscopic signatures.

If these calculations were performed, the data could be organized as shown in the hypothetical table below:

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Nucleus (NMR) | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H (vinyl) | Data not available | Data not available |

| ¹³C (sp²) | Data not available | Data not available |

| Vibrational Mode (IR) | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=C stretch | Data not available | Data not available |

Role of 1,2 Dibromo 3,3 Dimethyl 1 Butene As a Synthetic Building Block and Intermediate

Applications in the Construction of Complex Organic Architectures

The strategic placement of two bromine atoms in 1,2-dibromo-3,3-dimethyl-1-butene makes it a valuable starting material for creating intricate molecular frameworks. Its utility stems from the ability to selectively transform the dibromoalkene moiety into other functional groups, paving the way for the synthesis of diverse organic structures.

While direct coupling reactions utilizing the vicinal dibromide functionality of this compound are not extensively documented, its primary role is as a precursor to 3,3-dimethyl-1-butyne (B43207), which readily participates in a variety of carbon-carbon bond-forming reactions. The dehydrobromination of this compound provides access to this terminal alkyne, which is a key substrate for palladium-catalyzed cross-coupling reactions.

One of the most prominent applications is the Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgmdpi.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. researchgate.net The general scheme involves the coupling of 3,3-dimethyl-1-butyne with a suitable organic halide to produce a disubstituted alkyne.

Table 1: Representative Sonogashira Coupling of 3,3-dimethyl-1-butyne with Aryl Halides

| Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 1-phenyl-3,3-dimethyl-1-butyne | >90 |

| 4-Bromotoluene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 1-(4-tolyl)-3,3-dimethyl-1-butyne | 85-95 |

Note: The data in this table is representative of typical Sonogashira coupling reactions and may not correspond to specific documented reactions of 3,3-dimethyl-1-butyne.

This compound, through its conversion to 3,3-dimethyl-1-butyne, serves as a valuable precursor for the synthesis of a variety of unsaturated and cyclized systems. The terminal alkyne functionality of 3,3-dimethyl-1-butyne is a versatile handle for constructing cyclic and polycyclic frameworks.

A significant application in this area is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, between the alkyne and a 1,3-dipole, such as a diazo compound, to form five-membered heterocyclic rings. wikipedia.orgnih.gov For instance, the reaction of 3,3-dimethyl-1-butyne with a diazo compound can lead to the formation of substituted pyrazoles, which are important structural motifs in many biologically active compounds. researchgate.netccspublishing.org.cnnih.govrsc.org

Table 2: Synthesis of Pyrazoles via [3+2] Cycloaddition of 3,3-dimethyl-1-butyne

| Diazo Compound | Catalyst | Solvent | Product |

|---|---|---|---|

| Diazomethane | None (thermal) | Ether | 3-tert-butyl-1H-pyrazole |

| Ethyl diazoacetate | Rh₂(OAc)₄ | Dichloromethane (B109758) | Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate |

Note: The data in this table is illustrative of typical [3+2] cycloaddition reactions for the synthesis of pyrazoles and may not represent specific documented examples with 3,3-dimethyl-1-butyne.

Regioselective and Stereoselective Transformations into Advanced Organic Intermediates

The transformation of this compound and its derivatives can be controlled to achieve high levels of regioselectivity and stereoselectivity, leading to the formation of advanced organic intermediates. A key transformation in this regard is the hydroboration of the derived alkyne, 3,3-dimethyl-1-butyne.

Hydroboration of terminal alkynes with borane (B79455) reagents, followed by oxidation, is a powerful method for the anti-Markovnikov hydration of the triple bond, leading to the formation of aldehydes. masterorganicchemistry.comyale.edu The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance the regioselectivity of the addition, placing the boron atom almost exclusively on the terminal carbon. chemistrysteps.comperiodicchemistry.com Subsequent oxidation with hydrogen peroxide under basic conditions yields the corresponding aldehyde with high purity.

Another important regioselective reaction is the hydrohalogenation of 3,3-dimethyl-1-butyne. The addition of hydrogen halides (HX) across the triple bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. nih.gov This results in the formation of a vinyl halide with the halogen atom positioned at the more substituted carbon.

Table 3: Regioselective Transformations of 3,3-dimethyl-1-butyne

| Reagents | Reaction Type | Product | Regioselectivity |

|---|---|---|---|

| 1. 9-BBN; 2. H₂O₂, NaOH | Hydroboration-Oxidation | 3,3-dimethylbutanal | Anti-Markovnikov |

| HCl | Hydrohalogenation | 2-chloro-3,3-dimethyl-1-butene | Markovnikov |

Potential in Polymer Chemistry and Functional Material Development through Derivatization

The vinyl bromide functionality in this compound suggests its potential as a monomer in polymerization reactions. Vinyl halides are known to undergo polymerization, although their reactivity can be influenced by the steric hindrance of the substituents. wikipedia.org The bulky tert-butyl group in this compound would likely lead to polymers with unique properties, such as high thermal stability and altered solubility, due to the restricted chain mobility.

Furthermore, the bromine atoms in the resulting polymer could serve as handles for post-polymerization modification, allowing for the introduction of various functional groups. researchgate.net This derivatization could be used to tailor the material's properties for specific applications, such as in the development of functional materials with specific optical, electronic, or biomedical properties.

Alternatively, the conversion of this compound to 3,3-dimethyl-1-butyne opens up another avenue in polymer chemistry. The terminal alkyne group can be polymerized to form poly(3,3-dimethyl-1-butyne). More importantly, the alkyne functionality can be incorporated as a pendant group in other polymer backbones. ccspublishing.org.cnrsc.orguwo.ca These pendant alkyne groups are valuable for post-polymerization modifications via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne reactions, to attach a wide range of functional molecules to the polymer chain. ccspublishing.org.cn

Comparative Studies and Structure Reactivity Relationships Within Brominated Butene Systems

Analysis of Reactivity and Selectivity Differences with Isomeric Brominated Butenes

The reactivity and selectivity of brominated butenes are highly dependent on the location of the bromine atoms and the position of the carbon-carbon double bond. Isomers such as 1,2-dibromobutane (B1584511), 2,3-dibromobutane, and 1,4-dibromo-2-butene (B147587) exhibit distinct chemical behaviors, particularly in elimination reactions.

In dehydrohalogenation reactions, the structure of the starting material dictates the potential products. For instance, the reaction of 2-bromobutane (B33332) with a strong base typically yields a mixture of 1-butene (B85601) and 2-butene. askfilo.comgauthmath.com According to Zaitsev's rule, the more substituted and thus more stable alkene, 2-butene, is the major product when using a small base. askfilo.com

1,2-Dibromo-3,3-dimethyl-1-butene is structurally unique among brominated butenes. It possesses a vinylic bromide (attached to an sp²-hybridized carbon of the double bond) and a bromide on a tertiary carbon adjacent to the double bond. Vinylic halides are known to be significantly less reactive towards nucleophilic substitution and elimination reactions compared to their alkyl halide counterparts. britannica.combritannica.com They typically require very strong bases, such as sodium amide, to undergo elimination. britannica.com This inherent low reactivity of the vinylic bromine means that reactions are more likely to occur involving the second bromine atom.

In contrast, isomers like 1,4-dibromo-2-butene have two allylic bromides, which are highly reactive towards substitution, often via an Sₙ2' mechanism. nih.gov The dehydrohalogenation of vicinal dibromides like 1,2-dibromobutane can proceed via a double elimination to form alkynes, a pathway that requires careful selection of base and solvent. youtube.com

The table below illustrates the structural differences and expected major elimination products for various brominated butene systems when treated with a strong, non-bulky base.

| Compound | Structural Features | Expected Major Elimination Product(s) |

|---|---|---|

| This compound | Vinylic bromide, Tertiary bromide, t-butyl group | 1-Bromo-3,3-dimethyl-1-butyne |

| 2-Bromobutane | Secondary alkyl bromide | 2-Butene (cis and trans) |

| 1,2-Dibromobutane | Vicinal primary and secondary bromides | 1-Bromo-1-butene (B1587848), followed by 1-Butyne |

| 1,4-Dibromo-2-butene | Two primary allylic bromides | 1,3-Butadiene |

Influence of Alkyl Branching on the Chemical Properties and Reaction Mechanisms of Vicinal Dibromides

Alkyl branching, especially the presence of bulky groups near the reaction center, exerts a profound influence on the chemical properties and reaction mechanisms of organohalides. The tert-butyl group in this compound is a sterically demanding substituent that significantly hinders the carbon atom to which one of the bromines is attached.

This steric hindrance has major implications for bimolecular reactions (Sₙ2 and E2). In Sₙ2 reactions, the nucleophile must approach the carbon from the backside relative to the leaving group. Bulky substituents dramatically slow down or prevent this approach. ncert.nic.in Similarly, in E2 elimination reactions, the base must access a β-hydrogen. The choice of the base (small vs. bulky) can alter the regioselectivity of the reaction.

Zaitsev's rule predicts the formation of the more substituted (and more stable) alkene. However, when a sterically hindered base, such as potassium tert-butoxide, is used, the Hofmann product (the less substituted alkene) is often favored. msu.edu This is because the bulky base can more easily abstract a proton from the less sterically crowded position. umsl.eduvaia.com

For example, the elimination reaction of 2-bromo-2,3-dimethylbutane (B3344068) with a strong, small base like ethoxide yields the Zaitsev product (2,3-dimethyl-2-butene) as the major product. In contrast, using the bulky tert-butoxide base leads to the Hofmann product (2,3-dimethyl-1-butene) being dominant. vaia.compearson.com

| Base | Base Type | % 2,3-dimethyl-2-butene (B165504) (Zaitsev) | % 2,3-dimethyl-1-butene (B117154) (Hofmann) |

|---|---|---|---|

| Ethoxide (CH₃CH₂O⁻) | Small | 79% vaia.com | 21% vaia.com |

| tert-Butoxide ((CH₃)₃CO⁻) | Bulky | 27% vaia.com | 73% vaia.com |

In this compound, the tert-butyl group is adjacent to the carbon with the non-vinylic bromine. This steric bulk would make an E2 elimination challenging and would likely favor abstraction of the vinylic proton if a sufficiently strong base is used, leading to an alkyne.

General Principles of Organohalogen Chemistry Informing the Behavior of this compound

Several fundamental principles of organohalogen chemistry govern the reactivity of this compound.

Bond Type and Reactivity : A key distinction in reactivity lies between halides bonded to sp³-hybridized carbons (alkyl halides) and those bonded to sp²-hybridized carbons (vinylic and aryl halides). libretexts.orgquora.com Vinylic C-X bonds are stronger and the carbon is less electrophilic, making them significantly less reactive in Sₙ2 and E2 reactions. britannica.combritannica.com In this compound, there is one vinylic C-Br bond and one alkyl C-Br bond. Consequently, the alkyl bromide is the more likely site of reaction under typical nucleophilic substitution or elimination conditions.

Leaving Group Ability : The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl > R-F. This trend is related to the C-X bond strength and the stability of the resulting halide anion. Bromide is a good leaving group, which contributes to the potential reactivity of the alkyl bromide portion of the molecule.

Competition Between Substitution and Elimination : Alkyl halides can undergo both substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions. The outcome depends on several factors:

Substrate Structure : Tertiary halides, like the alkyl portion of this compound, are prone to elimination, especially with strong bases. They can also undergo Sₙ1 reactions in polar protic solvents due to the formation of a stable tertiary carbocation. ncert.nic.in However, the steric hindrance from the t-butyl group severely inhibits Sₙ2 reactions. ncert.nic.in

Nature of the Base/Nucleophile : Strong, bulky bases favor E2 elimination. msu.edu Strong, non-bulky bases also favor E2. Weak bases/weak nucleophiles may lead to a competition between Sₙ1 and E1 reactions. pressbooks.pub

For this compound, the combination of a tertiary alkyl bromide and a vinylic bromide on the same molecule suggests that elimination reactions involving the alkyl bromide will be a primary pathway, particularly with strong bases.

Insights into the Uniqueness of this compound Compared to Simpler or Saturated Analogues

The unique reactivity of this compound is best understood by comparing it with simpler and saturated analogues.

Comparison with Saturated Analogue (1,2-Dibromo-3,3-dimethylbutane) : The saturated analogue, 1,2-dibromo-3,3-dimethylbutane, is a vicinal dibromide. chemicalbook.com Its primary reaction pathway under basic conditions would be dehydrohalogenation (E2) to form an alkene. Due to the t-butyl group, elimination would likely favor the formation of 1-bromo-3,3-dimethyl-1-butene. The key difference is the presence of the double bond in the target molecule, which introduces the unreactive vinylic bromide and opens up pathways to form alkynes or dienes, which are not possible from the saturated compound in a single step.

Comparison with Simpler Analogue (1,2-Dibromobutane) : This simpler vicinal dibromide lacks the bulky tert-butyl group. It has a primary and a secondary bromide. Dehydrohalogenation with a strong base would lead to a mixture of products, likely proceeding through 1-bromo-1-butene and eventually to 1-butyne. youtube.com The absence of significant steric hindrance in 1,2-dibromobutane makes it more susceptible to nucleophilic attack compared to the hindered alkyl bromide center in this compound.

The uniqueness of this compound stems from the combined electronic and steric effects of its functional groups. The vinylic bromide is largely unreactive, while the tertiary alkyl bromide is sterically shielded by the adjacent t-butyl group but is also at an allylic-like position, which could stabilize a carbocation intermediate in Sₙ1/E1 pathways. This complex interplay governs its reaction preferences, distinguishing it from simpler structures.

| Compound | Key Structural Features | Predicted Primary Reactivity with Strong Base |

|---|---|---|

| This compound | Vinylic Bromide, Tertiary Alkyl Bromide, t-butyl group, C=C bond | E2 elimination of HBr from the alkyl portion to form a bromoalkyne. |

| 1,2-Dibromo-3,3-dimethylbutane | Vicinal primary and tertiary bromides, t-butyl group | E2 elimination of HBr to form 1-bromo-3,3-dimethyl-1-butene. |

| 1,2-Dibromobutane | Vicinal primary and secondary bromides | Double dehydrohalogenation to form 1-butyne. |

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 1,2-dibromo-3,3-dimethyl-1-butene, and how do steric effects influence spectral interpretation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are critical for structural elucidation. The vinylic protons adjacent to bromine atoms exhibit deshielding (δ ~5.5–6.5 ppm), while the dimethyl groups produce distinct singlet resonances (δ ~1.0–1.5 ppm). Steric hindrance from the dimethyl groups may reduce coupling constants () between vinylic protons due to restricted rotation .

- Infrared (IR) Spectroscopy : Stretching vibrations for C-Br bonds appear at 500–650 cm, while C=C stretches (if present) are weak or absent due to symmetry. Overlaps with C-H bending modes of methyl groups require careful deconvolution .

- X-ray Crystallography : Single-crystal analysis resolves positional disorder in sterically crowded regions (e.g., bromine and methyl substituents), as demonstrated in analogous alkenes like 3,3-dimethyl-1-butene .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- First Aid : For skin exposure, wash immediately with water for 15 minutes. If inhaled, move to fresh air and seek medical attention if symptoms persist. Contaminated clothing must be removed and washed .

- Waste Disposal : Halogenated waste should be collected in designated containers and incinerated under controlled conditions to prevent environmental release .

Q. How does steric hindrance in this compound affect its reactivity in substitution or addition reactions?

- Methodological Answer :

- Substitution Reactions : The bulky dimethyl groups and bromine atoms hinder nucleophilic attack at the vinylic position. For example, fluorination via halogen exchange (e.g., using KF in sulfolane) may proceed selectively at allylic positions, as seen in analogous cyclopropene derivatives .

- Addition Reactions : Polar solvents (e.g., THF) and catalysts (e.g., Lewis acids) can mitigate steric effects. In copolymerization with ethylene, chain-walking Pd-diimine catalysts accommodate steric bulk by adjusting coordination geometry .

Advanced Research Questions

Q. How can Pd-diimine catalysts be optimized for copolymerizing this compound with ethylene?

- Methodological Answer :

- Catalyst Design : Use Pd-diimine complexes with bulky aryl substituents (e.g., 2,6-diisopropylphenyl) to prevent chain transfer and enhance comonomer incorporation. Steric tuning improves tolerance for bromine substituents .

- Reaction Conditions : Conduct copolymerization at low ethylene pressure (1–5 atm) and moderate temperatures (25–50°C) in chlorinated solvents (e.g., CHCl). Monitor monomer feed ratios via in situ NMR to control branching .

Q. How should researchers resolve contradictions in thermodynamic binding data for this compound in transition metal complexes?

- Methodological Answer :

- Equilibrium Studies : Employ variable-temperature NMR or UV-Vis spectroscopy to measure binding constants (e.g., ) in toluene-d. Compare with sterically similar alkenes (e.g., 3,3-dimethyl-1-butene, ) to identify outliers .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict steric and electronic contributions to binding discrepancies. For example, bromine’s electronegativity may destabilize metal-alkene π-backbonding .

Q. What mechanistic insights can kinetic isotope effects (KIEs) provide about halogen exchange reactions involving this compound?

- Methodological Answer :

- Experimental Design : Synthesize deuterated or -labeled analogs to track substituent effects. Measure KIEs for fluorination with KF in tetramethylenesulfone at 180°C. A primary KIE () suggests rate-determining bond cleavage .

- Pathway Analysis : Competitive pathways (allylic vs. vinylic halogen exchange) can be distinguished using Hammett plots or Eyring analysis. Steric maps derived from X-ray data aid in identifying transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。